molecular formula C21H40O2 B085592 Propyl oleate CAS No. 111-59-1

Propyl oleate

Cat. No. B085592
CAS RN: 111-59-1
M. Wt: 324.5 g/mol
InChI Key: BVWMJLIIGRDFEI-QXMHVHEDSA-N
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Description

Synthesis Analysis

Propyl oleate is synthesized through a process known as esterification, which involves the reaction of an alcohol (propyl alcohol) with an acid (oleic acid). The reaction typically requires a catalyst and can be optimized under certain conditions such as temperature and pressure to enhance yield. The synthesis process may also involve specific methods to purify the resultant ester and remove any unreacted starting materials or byproducts (Roesle et al., 2012).

Molecular Structure Analysis

The molecular structure of propyl oleate is characterized by its ester functional group, which is the result of the reaction between the hydroxyl group of propyl alcohol and the carboxyl group of oleic acid. This ester linkage plays a critical role in determining the chemical behavior and properties of propyl oleate. Advanced techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to analyze and confirm the molecular structure of synthesized propyl oleate (Olex2 Team, 2009).

Chemical Reactions and Properties

Propyl oleate undergoes various chemical reactions typical of esters. It can participate in hydrolysis reactions, where the ester bond is broken down in the presence of water and an acid or base catalyst. Additionally, propyl oleate may undergo transesterification, a process where the ester group is exchanged with another alcohol. Its reactivity is influenced by factors such as temperature, catalysts, and the presence of other functional groups (Grassie et al., 1971).

Physical Properties Analysis

The physical properties of propyl oleate, such as melting and boiling points, solubility, and viscosity, are determined by its molecular structure. The ester group contributes to its relatively low polarity compared to acids or alcohols, affecting its solubility in water and organic solvents. These properties are critical for its use in industrial applications and are often assessed using methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Suga et al., 2016).

Chemical Properties Analysis

Chemically, propyl oleate is stable under normal conditions but can undergo oxidation and degradation at elevated temperatures or in the presence of strong acids or bases. Its chemical stability is a key factor in its use as a lubricant or in other industrial applications. Thermal degradation studies can reveal important insights into its stability and decomposition products (Grassie et al., 1971).

Scientific Research Applications

  • Biodiesel Production : Propyl oleate has been explored for biodiesel production using enzyme-catalyzed esterification and transesterification of high acid value waste oil. It was found that the enzymatic activity of the biocatalyst Novozym 435 is enhanced under ultrasonic assistant conditions, leading to higher conversion ratios of propyl oleate (Jian-Xun Wang et al., 2007).

  • Flotation Collector : Propyl gallate, related to propyl oleate, has been used as a novel selective collector for diaspore flotation in mining, showing better performance than traditional collectors like sodium oleate (Fei Lyu et al., 2019).

  • Enzymatic Esterification : Propyl oleate can be synthesized from oleic acid and 1-propanol using acetone-dried Aspergillus flavus cells in organic solvents. This process has implications for the production of various esters used in different industrial applications (Vicent Loscos et al., 1998).

  • Wax Ester Synthesis : The kinetics of wax ester synthesis from oleic acid and decanol, which is relevant in cosmetic applications, has been studied using Novozym 435 enzyme, highlighting the potential of enzymatic methods in producing compounds like propyl oleate (K. N. P. Rani et al., 2015).

  • Metabolic Studies : Propyl oleate's role in metabolic pathways has been investigated, especially concerning its effects on rat hepatocyte metabolism, which could provide insights into broader biological and pharmaceutical applications (S. Petitet et al., 1998).

  • Cosmetic and Pharmaceutical Applications : Research on octyl oleate, a similar compound, has revealed insights into the enzymatic synthesis of fatty acid esters like propyl oleate and their applications in the cosmetic, lubricant, and pharmaceutical industries (Chiara Giulia Laudani et al., 2006).

Safety And Hazards

Propyl oleate may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers

One relevant paper discusses the collection and selectivity contrast of propyl gallate and sodium oleate for diaspore and kaolinite flotation . Another paper discusses the synthesis, characterization, and physicochemical performance of propyl oleate .

properties

IUPAC Name

propyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMJLIIGRDFEI-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl oleate

CAS RN

111-59-1, 68412-05-5
Record name Propyl oleate
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Record name Propyl oleate
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Record name 9-Octadecenoic acid (9Z)-, propyl ester, sulfated, sodium salt
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Record name Propyl oleate
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Record name 9-Octadecenoic acid (9Z)-, propyl ester
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Record name Propyl oleate
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Record name PROPYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
D Dhamodharan, CW Park, PNP Ghoderao… - Journal of Industrial and …, 2022 - Elsevier
… The ethyl oleate, butyl oleate, and propyl oleate vapor … the neat ethyl oleate, butyl oleate, propyl oleate, and CO 2 ’s, critical … carbon dioxide, ethyl oleate, propyl oleate and butyl oleate. …
Number of citations: 9 www.sciencedirect.com
AJ Feuell, JH Skellon - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
The products of catalytic oxidation at 55O, 85", and 120" of n-propyl oleate by gaseous oxygen have been resolved. The main products resulting from transformation or decomposition of …
Number of citations: 3 pubs.rsc.org
AJ Feuell, JH Skellon - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… similar peroxide maxima, these were reached only after a considerably longer period : eg, at 85", n-propyl elaidate required 42-48 hours compared with 20-22 hours for lz-propyl oleate; …
Number of citations: 2 pubs.rsc.org
GA Ivanova, VS Gamayurova, FF Gazizova… - … и прикладные науки …, 2017 - elibrary.ru
… oleic acid - methyl oleate, propyl oleate, and isopropyl oleate are … oleate is more than 96%, propyl oleate - more than 92%, … methyl oleate, 1737.07 cm-1 in propyl oleate, 1733.68 cm-1 in …
Number of citations: 1 elibrary.ru
M Iso, B Chen, M Eguchi, T Kudo, S Shrestha - Journal of Molecular …, 2001 - Elsevier
… The conversion to propyl oleate and butyl oleate is shown in Fig. 2, Fig. 3, respectively. … cepacia lipase, as the conversion ratio to propyl oleate was only 32% and that of butyl oleate was …
Number of citations: 754 www.sciencedirect.com
W Jian-Xun, QD Huang, FH Huang, Q Huang - Chinese Journal of …, 2007 - Elsevier
… to propyl oleate: Conversion ratio to propyl oleate=the propyl oleate contents/ the propyl oleate … The contents of propyl oleate in the sample were quantified using an Agilent 6890N gas …
Number of citations: 75 www.sciencedirect.com
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of propyl oleate … Viscosity of propyl oleate … Viscosity of propyl oleate …
Number of citations: 0 link.springer.com
C Vieville, Z Mouloungui, A Gaset - Chemistry and physics of Lipids, 1995 - Elsevier
… steric hindrance (80% conversion to 2butyl oleate in a reaction lasting 8 h) compared to the reaction catalyzed heterogeneously by the K2411 resin (30% conversion to 2-propyl oleate …
Number of citations: 18 www.sciencedirect.com
P Weitkamp, K Vosmann, N Weber - Journal of agricultural and …, 2006 - ACS Publications
… Compounds with inverse chemical structure, that is, 3-phenylpropyl alkanoates such as 3-(4-hydroxyphenyl)propyl oleate and 3-(3,4-dimethoxyphenyl)propyl oleate, were obtained by C…
Number of citations: 54 pubs.acs.org
M Torres, E Barbosa, V Loscos, R Canela - Biotechnology letters, 2000 - Springer
… Propyl oleate and propyl linoleate were produced in all experiments after 24 h due to the presence of residual fatty acids originating from the sunflower oil used for growing the mycelium…
Number of citations: 15 link.springer.com

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